Hydrazinecarbothioamide, 2-(2-methyl-4-oxo-1(4H)-naphthalenylidene)-

Description

Systematic IUPAC Nomenclature and Structural Representation

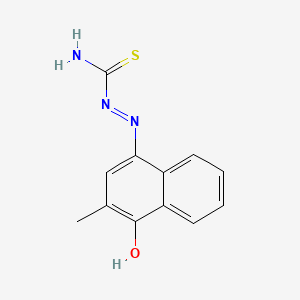

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (4-hydroxy-3-methylnaphthalen-1-yl)iminothiourea . This name reflects its core structure: a naphthalene ring system substituted with a hydroxyl group at position 4, a methyl group at position 3, and an iminothiourea moiety at position 1. The thiosemicarbazone functional group (-N=NC(=S)N) is central to its chemical reactivity.

The structural representation, derived from its SMILES notation (CC1=C(C2=CC=CC=C2C(=C1)N=NC(=S)N)O), highlights the planar naphthalene backbone fused with a ketone group at position 4 and a conjugated thiosemicarbazone side chain. The molecule’s geometry facilitates resonance stabilization, particularly within the thiosemicarbazone segment, which influences its electronic properties.

| Structural Feature | Description |

|---|---|

| Naphthalene backbone | Bicyclic aromatic system with fused benzene rings |

| Substituents | -OH (position 4), -CH₃ (position 3), -N=NC(=S)N (position 1) |

| Functional groups | Ketone, thiosemicarbazone, hydroxyl, methyl |

| Conjugation | Extended π-system across naphthalene and thiosemicarbazone groups |

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers, underscoring its interdisciplinary relevance:

Synonyms :

Registry Numbers :

These identifiers facilitate unambiguous referencing in chemical inventories and regulatory frameworks. For instance, the NSC 18340 designation links the compound to the National Cancer Institute’s drug development programs, though its specific pharmacological applications fall outside this report’s scope.

Molecular Formula and Weight Analysis

The compound’s molecular formula, C₁₂H₁₁N₃OS , corresponds to a molecular weight of 245.30 g/mol . This value aligns with its exact mass (245.06228316 Da) and monoisotopic mass (245.06228316 Da), confirming the absence of isotopic substitutions.

| Component | Atomic Contribution | Total Mass (g/mol) |

|---|---|---|

| Carbon (C) | 12 atoms × 12.01 | 144.12 |

| Hydrogen (H) | 11 atoms × 1.008 | 11.09 |

| Nitrogen (N) | 3 atoms × 14.01 | 42.03 |

| Oxygen (O) | 1 atom × 16.00 | 16.00 |

| Sulfur (S) | 1 atom × 32.07 | 32.07 |

| Total | 245.30 |

Key computed properties include:

- XLogP3 : 3.2 (indicating moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors : 2 donors, 3 acceptors

- Topological Polar Surface Area : 103 Ų (suggesting high polarity)

The rotatable bond count of 1 (associated with the thiosemicarbazone linkage) implies limited conformational flexibility, which may influence its crystallinity and solubility.

Properties

CAS No. |

54892-67-0 |

|---|---|

Molecular Formula |

C12H11N3OS |

Molecular Weight |

245.30 g/mol |

IUPAC Name |

(4-hydroxy-3-methylnaphthalen-1-yl)iminothiourea |

InChI |

InChI=1S/C12H11N3OS/c1-7-6-10(14-15-12(13)17)8-4-2-3-5-9(8)11(7)16/h2-6,16H,1H3,(H2,13,17) |

InChI Key |

UCETUOPZQQBVMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)N=NC(=S)N)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{2-methyl-1,4-naphthoquinone} + \text{thiosemicarbazide} \xrightarrow[\text{reflux}]{\text{ethanol}} \text{Hydrazinecarbothioamide, 2-(2-methyl-4-oxo-1(4H)-naphthalenylidene)-}

$$

This condensation is typically carried out by dissolving the aldehyde or ketone precursor in ethanol, adding an equimolar amount of thiosemicarbazide, and refluxing the mixture for 1-3 hours. The product precipitates out as a solid, which is then filtered, washed with cold ethanol, and dried under vacuum.

Detailed Preparation Methods

Condensation with Thiosemicarbazide

- Starting Materials: 2-methyl-1,4-naphthoquinone or 2-methyl-4-oxo-1(4H)-naphthalenylidene aldehyde derivative; thiosemicarbazide.

- Solvent: Ethanol (absolute or 95%).

- Conditions: Reflux for 2 hours.

- Yield: Typically high, around 70-90%.

- Isolation: Filtration of precipitate, washing with cold ethanol, drying in vacuo.

This method is a classical approach for synthesizing thiosemicarbazone derivatives and is well-documented in the literature for similar compounds.

Modifications and Variations

- Use of Substituted Thiosemicarbazides: Variants such as N-substituted thiosemicarbazides (e.g., methyl, ethyl, phenyl) can be used to modify the hydrazinecarbothioamide structure, potentially altering solubility and biological activity.

- Catalysis: Phase-transfer catalysis using polyethylene glycol (PEG-400) has been reported to enhance yields and reaction rates in related thiocarbohydrazide syntheses, which may be applicable to this compound.

- Temperature and Time: Reaction times can vary from 1 to 4 hours, with reflux temperatures around 78°C (ethanol boiling point). Lower temperatures may be used with longer reaction times.

Alternative Synthetic Routes

- From Acid Hydrazides: Some hydrazinecarbothioamide derivatives can be synthesized starting from acid hydrazides, which are reacted with carbon disulfide and hydrazine hydrate to form the thiosemicarbazide moiety before condensation with the aldehyde or ketone.

- From 1,3,4-Oxadiazole-2-thione Derivatives: In specialized cases, related thiocarbohydrazides are prepared via reactions involving oxadiazole-thione intermediates, though this is less common for the naphthalenylidene derivative.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting materials | 2-methyl-1,4-naphthoquinone + thiosemicarbazide | Equimolar amounts |

| Solvent | Ethanol | Absolute or 95% ethanol |

| Reaction temperature | Reflux (~78°C) | Standard reflux in ethanol |

| Reaction time | 1-3 hours | Depends on scale and purity |

| Catalyst | None or PEG-400 (phase-transfer catalyst) | PEG-400 can improve yield and rate |

| Product isolation | Filtration, washing with cold ethanol | Drying under vacuum recommended |

| Yield | 70-90% | High yield typical for this condensation |

Research Findings and Notes

- The condensation reaction is highly selective and efficient, producing the hydrazinecarbothioamide derivative with minimal side products.

- The product exhibits characteristic spectral features (e.g., IR, NMR) confirming the formation of the C=N bond and the thiourea moiety.

- Modifications in the thiosemicarbazide substituents can influence the biological activity and solubility of the final compound, which is relevant for pharmaceutical applications.

- Phase-transfer catalysis has been demonstrated to be a green and efficient method for related thiocarbohydrazide syntheses, suggesting potential for scale-up and industrial application.

- Safety precautions must be observed due to the potential toxicity and irritant nature of hydrazine derivatives and thiosemicarbazides.

Chemical Reactions Analysis

RTI1205-1-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RTI1205-1-1 may yield different products compared to its reduction or substitution.

Scientific Research Applications

Medicinal Chemistry

Hydrazinecarbothioamide derivatives have been explored for their potential as drug candidates due to their ability to interact with biological targets. The compound's structure allows for modifications that can enhance its pharmacological properties.

- Anticancer Activity: Research has indicated that derivatives of hydrazinecarbothioamide exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with naphthalene moieties have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

Biochemical Assays

The compound is often utilized in biochemical assays to evaluate its interactions with specific proteins or enzymes. The design of these assays is crucial for understanding the structure-activity relationship (SAR) of synthesized analogs.

- Case Study: A study highlighted how different assay designs led to the discovery of unexpected biological activities of hydrazinecarbothioamide derivatives, emphasizing the importance of robust assay methodologies in medicinal chemistry campaigns .

Synthesis of New Compounds

Hydrazinecarbothioamide serves as a precursor for synthesizing novel compounds with enhanced therapeutic profiles. Its versatility allows chemists to create libraries of related compounds for screening against various biological targets.

- Focused Library Synthesis: Companies have reported successful synthesis strategies involving hydrazinecarbothioamide, leading to new candidates for drug development .

Case Studies

Mechanism of Action

The mechanism of action of RTI1205-1-1 involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Understanding the mechanism of action is crucial for developing new therapeutic strategies and applications for RTI1205-1-1.

Comparison with Similar Compounds

Structural and Substituent Variations

Chroman-Based Derivatives ()

Compounds such as (2E)-2-(7-Bromochroman-4-ylidene)hydrazinecarbothioamide (4g) and (2E)-2-(6-Chlorochroman-4-ylidene)hydrazinecarbothioamide (4j) exhibit chroman rings substituted with halogens (Br, Cl) or alkyl groups (methyl). These substituents influence electron density and steric hindrance, altering reactivity and intermolecular interactions. For example:

- 4g : Bromine at position 7 increases molecular weight (MW: 300.12 g/mol) and polarizability.

- 4j : Chlorine at position 6 enhances electrophilicity, reflected in a higher melting point (238.5–239.6°C vs. 221.5–222.4°C for 4g ) .

Naphthalene-Based Derivatives ()

Compounds like 2-[(3-Hydroxynaphthalen-2-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide (3) incorporate hydroxyl and methoxy groups on the naphthalene and phenyl rings. These groups introduce hydrogen-bonding and electron-donating effects, influencing solubility and stability. For instance:

- 3 : Melting point = 196–197°C; MW = 379.4 g/mol.

- 6 : Ethoxy substitution increases lipophilicity (MW = 393.5 g/mol) .

Key Difference : The target compound lacks hydroxyl/methoxy substituents but includes a methyl and ketone group, which may reduce polarity compared to 3 and 6 .

Isatin-Based Thiosemicarbazones ()

Derivatives like (Z)-2-(2-Oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide (27) feature an indole-derived ketone (isatin) core. The trifluoromethyl group enhances metabolic stability and bioavailability .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on molecular formula C12H11N3OS.

Insights :

- Halogenated derivatives (4g , 4j ) exhibit higher melting points due to increased molecular symmetry and halogen-mediated intermolecular forces.

- Hydroxyl/methoxy groups (3 , 6 ) lower melting points compared to halogenated analogs, likely due to disrupted crystal packing.

Spectral Characteristics

- 1H NMR : In chroman derivatives (4g , 4h ), aromatic protons resonate at δ 6.8–8.0 ppm, while methyl groups appear as singlets near δ 2.3–2.5 ppm . The target compound’s methyl group (2-methyl) would produce a similar singlet, but naphthalene protons may show downfield shifts (δ 7.5–8.5 ppm) due to deshielding.

- MS (ESI) : Chroman derivatives ([M+H]+ = 222.3–300.12) contrast with naphthalene-based compounds ([M+H]+ = 379.4–393.5) , highlighting mass differences attributable to core structure variations.

Biological Activity

Hydrazinecarbothioamide, 2-(2-methyl-4-oxo-1(4H)-naphthalenylidene)- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a naphthalene moiety which is significant for its biological interactions.

Anticancer Properties

Research indicates that hydrazinecarbothioamide derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study reported that a related compound induced apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Antimicrobial Effects

Hydrazinecarbothioamide has shown antimicrobial properties against several bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing a notable reduction in bacterial viability at specific concentrations. The mechanism appears to involve disruption of the bacterial cell membrane, leading to cell lysis .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes, including those involved in cancer metabolism. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, which suggests potential as an antitumor agent .

Case Studies

The biological activity of hydrazinecarbothioamide is attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Antimicrobial Mechanism : Disruption of cell membrane integrity leading to increased permeability and cell death.

- Enzyme Interaction : Competitive inhibition of key metabolic enzymes involved in nucleic acid synthesis.

Toxicity and Safety Profile

While hydrazinecarbothioamide exhibits promising biological activities, toxicity assessments are crucial. Preliminary studies indicate moderate toxicity at high concentrations, necessitating further investigations into its safety profile for therapeutic use .

Q & A

Synthesis and Characterization

Basic: Q. Q1. What are the standard synthetic routes for preparing 2-(2-methyl-4-oxo-1(4H)-naphthalenylidene)hydrazinecarbothioamide and its derivatives? A1. The compound is synthesized via nucleophilic addition of hydrazine derivatives to carbonyl precursors (e.g., naphthalenones or isatins) under reflux in absolute ethanol. For example, hydrazides react with aryl isothiocyanates to form thiosemicarbazones, followed by acid hydrolysis to remove protecting groups (e.g., t-Boc). Characterization involves 1H-NMR to confirm conformational isomer ratios (axial/equatorial ~3:1) and LC-MS for purity validation .

Advanced: Q. Q2. How can reaction conditions be optimized to minimize isomer formation during synthesis? A2. Isomer ratios are influenced by solvent polarity, temperature, and steric effects. Thermodynamic control via prolonged reflux in ethanol and slow cooling favors dominant conformers. Dynamic NMR analysis at variable temperatures (e.g., 298–373 K) quantifies isomer interconversion rates, guiding solvent selection (e.g., DMF for kinetic trapping) .

Crystallography and Structure Determination

Basic: Q. Q3. What crystallographic methods are used to determine the structure of this compound? A3. Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) is standard. Data collection employs Bruker CCD detectors, and structures are solved via direct methods (SHELXS) and refined using SHELXL. Monoclinic systems (e.g., space group P2/c) are common, with unit cell parameters a = 14.32 Å, b = 5.20 Å, c = 19.59 Å, β = 108.37° .

Advanced: Q. Q4. How are twinned or high-resolution macromolecular datasets handled in refinement? A4. SHELXL’s twin refinement mode (BASF command) and HKLF5 format manage twinned data. For high-resolution datasets, anisotropic displacement parameters and disorder modeling with PART instructions improve accuracy. WinGX pipelines integrate SHELX programs for automated outlier rejection (e.g., using Rint < 0.05) .

Spectroscopic Analysis

Basic: Q. Q5. Which spectroscopic techniques confirm the compound’s structural integrity? A5. Key methods include:

- FT-IR : C=S (1177–1182 cm⁻¹), C=O (1686–1690 cm⁻¹), and NH stretches (3237–3265 cm⁻¹) .

- 1H-NMR : Conformational isomers resolved via split peaks (e.g., 5’-axial/equatorial protons at δ 2.5–3.5 ppm) .

Advanced: Q. Q6. How are overlapping signals in NMR or IR spectra resolved for derivatives? A6. For NMR, 2D techniques (COSY, HSQC) differentiate coupled protons, while variable-temperature NMR suppresses exchange broadening. In IR, deconvolution algorithms (e.g., Gaussian fitting) separate overlapping C=S and C=O bands .

Biological Activity Evaluation

Basic: Q. Q7. What assays assess the compound’s potential antimicrobial or anticancer properties? A7. Standard assays include:

- Antimicrobial : Agar diffusion (MIC determination) against S. aureus or E. coli.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa), with IC50 calculated via nonlinear regression .

Advanced: Q. Q8. How are structure-activity relationships (SAR) analyzed for derivatives? A8. SAR studies use molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with binding affinity to targets like topoisomerase II. QSAR models (e.g., CoMFA) predict bioactivity from Hammett σ constants .

Electrochemical Applications

Advanced: Q. Q9. How is this compound utilized in electrochemical sensors? A9. Carbon nanotube paste electrodes modified with the compound catalyze epinephrine oxidation. Square wave voltammetry (SWV) achieves nanomolar detection limits (9.4 nM) with peak separation (ΔEp = 240 mV) from norepinephrine. Validation includes recovery studies in serum (RSD < 3%) .

Computational and Theoretical Studies

Advanced: Q. Q10. What computational methods predict electronic properties or reactivity? A10. Density functional theory (DFT) at B3LYP/6-31G(d) level calculates HOMO-LUMO gaps, Mulliken charges, and electrostatic potential surfaces. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) model conformational stability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.